molecular formula C9H14N4 B11782342 N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine

N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11782342
M. Wt: 178.23 g/mol
InChI Key: GPNSIVYYNDLTKR-UHFFFAOYSA-N
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Description

N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a pyrrolidine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron(III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions with good yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H14N4/c1-7-8(6-13(2)12-7)11-9-4-3-5-10-9/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

GPNSIVYYNDLTKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC2=NCCC2)C

Origin of Product

United States

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